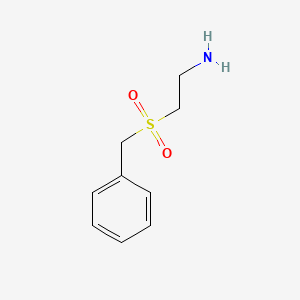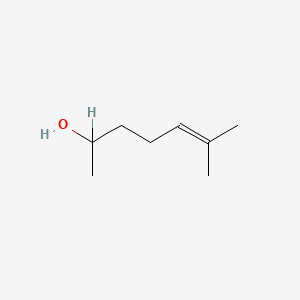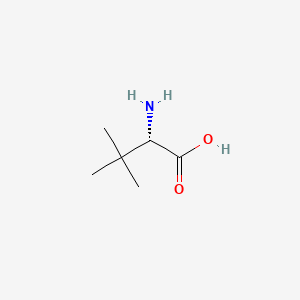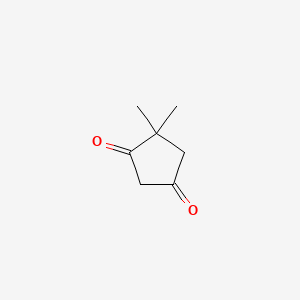
4,4-Dimethyl-1,3-cyclopentanedione
Vue d'ensemble
Description
4,4-Dimethyl-1,3-cyclopentanedione is an organic compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1,3-cyclopentanedione consists of seven carbon atoms, ten hydrogen atoms, and two oxygen atoms . For a more detailed structural analysis, further studies or computational modeling would be required.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Acetylation and Annulation Processes : 4,4-Dimethyl-1,3-cyclopentanedione serves as a precursor in acetylation and annulation reactions, facilitating the synthesis of various carbocyclic compounds. These processes are crucial for constructing complex molecular architectures found in natural products and pharmaceuticals (Merényi & Nilsson, 2003).
Halogenation and Rearrangement : The molecule undergoes selective halogenation, leading to polychlorinated derivatives. Such transformations are essential for studying reaction mechanisms and developing new synthetic methodologies (Buyck et al., 2010). Furthermore, halogenated derivatives have been synthesized and transformed into various substituted cyclopentanediones, showcasing the compound's role in diversifying chemical synthesis (Pooter & Schamp, 2010).
Spectroscopy and Molecular Structure
Tautomerization and Dimerization Studies : Research on 3-methyl-1,2-cyclopentanedione reveals insights into intramolecular hydrogen bonding, showcasing the structural dynamics of similar diketones. These studies contribute to our understanding of molecular behavior in different environments (Samanta et al., 2011).
Catalysis and Reaction Mechanisms
Catalytic Cycloisomerization : 4,4-Dimethyl-1,3-cyclopentanedione derivatives have been used to study the cycloisomerization reactions catalyzed by palladium complexes. These reactions are pivotal for constructing cyclic compounds with potential applications in drug development and materials science (Goj & Widenhoefer, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
4,4-dimethylcyclopentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-5(8)3-6(7)9/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOTNFXUMPCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901488 | |
| Record name | NoName_612 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,3-cyclopentanedione | |
CAS RN |
4683-51-6 | |
| Record name | 4,4-Dimethyl-1,3-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4683-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-dimethylcyclopentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key synthetic routes to access 4,4-Dimethyl-1,3-cyclopentanediones?
A: One established method involves the transformation of readily available starting materials like 2,2,4,4,6,6-Hexabromo-5,5-dimethyl-l,3-cyclohexanedione. Reacting this compound with sodium acetate in hot glacial acetic acid leads to the formation of 2,3,5,5-tetrabromo-4,4-dimethyl-2-cyclopentenone. [] Subsequent debromination and hydrolysis steps can then yield the desired 4,4-Dimethyl-1,3-cyclopentanedione derivative.
Q2: How susceptible are 4,4-Dimethyl-1,3-cyclopentanediones and related compounds to chlorination?
A: Research indicates that the 2-position in both 5,5-dimethyl-l,3-cyclohexanedione (dimedone) and 4,4-dimethyl-1,3-cyclopentanedione is highly susceptible to chlorination. [] Treatment with chlorine in dichloromethane leads to complete and exclusive chlorination at this position. Interestingly, these chlorinated derivatives can undergo enol allylic rearrangement to the 4- (or 6-) position under specific conditions. [, ]
Q3: What role does dimethylformamide play in the chemistry of polychlorinated dimedone and 4,4-dimethyl-1,3-cyclopentanedione derivatives?
A: Dimethylformamide (DMF), particularly in combination with hydrogen chloride, exhibits intriguing effects on these compounds. DMF-hydrogen chloride mixtures act as catalysts for the enol allylic rearrangement of chlorine substituents. [, ] Both DMF.HCl and pure DMF, despite being a weak base, can promote enolization. This enolization-promoting property of DMF has been exploited to directly chlorinate dimedone to hexachlorodimedone, showcasing its utility in synthesizing polychlorinated carbonyl compounds. []
Q4: Can you elaborate on the enol allylic rearrangement observed in these systems?
A: The enol allylic rearrangement involves the migration of a chlorine substituent from the 2-position to the 4- (or 6-) position in the presence of DMF or DMF.HCl. [, ] This rearrangement likely proceeds through an enolic intermediate, which has been observed in high concentrations using NMR spectroscopy in certain cases. The rearrangement highlights the dynamic nature of these molecules and their ability to undergo interesting transformations under specific reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



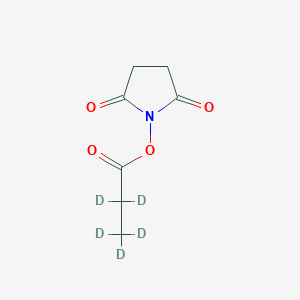
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3425714.png)
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B3425729.png)
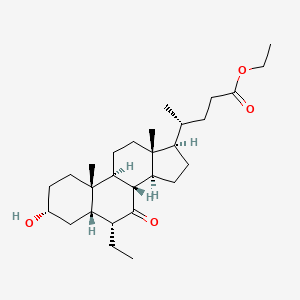
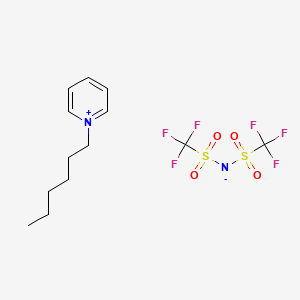
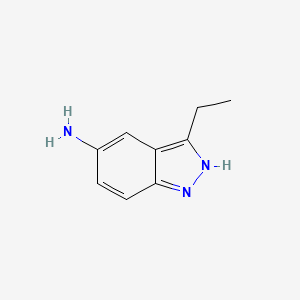
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)
